
o-(Allyloxy)phenetole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(Allyloxy)phenetole, also known as APO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. APO is an ether derivative of phenetole, which is commonly used in the fragrance industry.
Mecanismo De Acción
The mechanism of action of o-(Allyloxy)phenetole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. o-(Allyloxy)phenetole has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. o-(Allyloxy)phenetole has also been found to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways that regulate cell growth and survival.
Efectos Bioquímicos Y Fisiológicos
O-(Allyloxy)phenetole has been found to have various biochemical and physiological effects. In vitro studies have shown that o-(Allyloxy)phenetole can inhibit the growth of cancer cells and induce cell death. o-(Allyloxy)phenetole has also been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In animal studies, o-(Allyloxy)phenetole has been found to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
O-(Allyloxy)phenetole has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its purity can be confirmed through various analytical techniques. o-(Allyloxy)phenetole also has a relatively low toxicity, making it safe to handle in the lab. However, o-(Allyloxy)phenetole has some limitations in lab experiments. Its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on o-(Allyloxy)phenetole. One direction is to further investigate its anti-inflammatory and anti-cancer properties, and to explore its potential as a therapeutic agent. Another direction is to investigate its potential as a building block for the synthesis of functional materials. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in other fields such as agriculture and environmental science.
Conclusion:
In conclusion, o-(Allyloxy)phenetole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method is relatively simple, and its purity can be confirmed through various analytical techniques. o-(Allyloxy)phenetole has been found to have anti-inflammatory and anti-cancer properties, and its mechanism of action involves the inhibition of certain enzymes and signaling pathways. While o-(Allyloxy)phenetole has several advantages for use in lab experiments, its solubility in water is limited, and its mechanism of action is not fully understood. Further research is needed to fully explore its potential applications and to understand its mechanism of action.
Métodos De Síntesis
The synthesis of o-(Allyloxy)phenetole can be achieved through the reaction of phenetole with allyl bromide in the presence of a base. The resulting product is then purified through distillation or recrystallization. The purity of the product can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS).
Aplicaciones Científicas De Investigación
O-(Allyloxy)phenetole has been found to have potential applications in various fields such as organic synthesis, materials science, and pharmacology. In organic synthesis, o-(Allyloxy)phenetole can be used as a building block for the synthesis of more complex molecules. In materials science, o-(Allyloxy)phenetole can be used as a precursor for the synthesis of functional materials such as liquid crystals and polymers. In pharmacology, o-(Allyloxy)phenetole has been found to have anti-inflammatory and anti-cancer properties.
Propiedades
Número CAS |
1666-74-6 |
|---|---|
Nombre del producto |
o-(Allyloxy)phenetole |
Fórmula molecular |
C11H14O2 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
1-ethoxy-2-prop-2-enoxybenzene |
InChI |
InChI=1S/C11H14O2/c1-3-9-13-11-8-6-5-7-10(11)12-4-2/h3,5-8H,1,4,9H2,2H3 |
Clave InChI |
UCMXTTKAPKCTNV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1OCC=C |
SMILES canónico |
CCOC1=CC=CC=C1OCC=C |
Otros números CAS |
1666-74-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



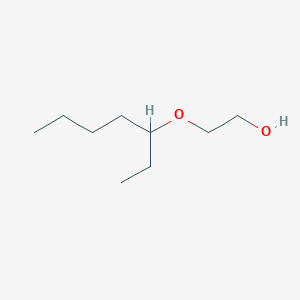
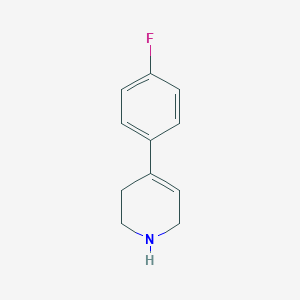
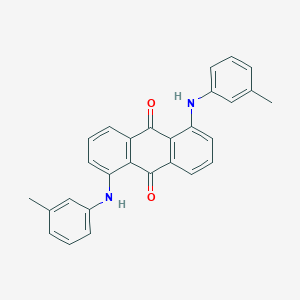


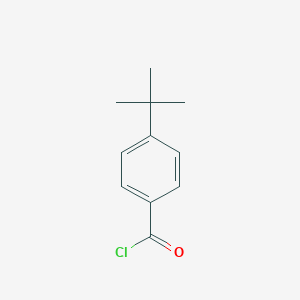
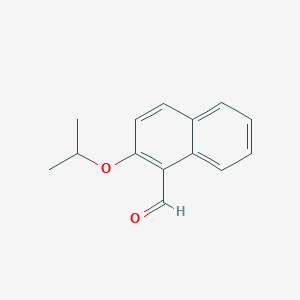
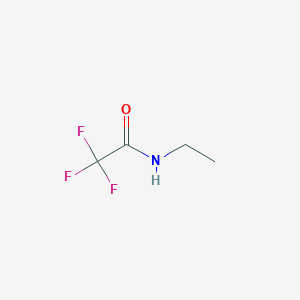
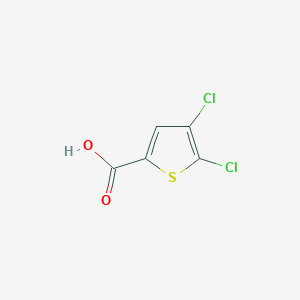
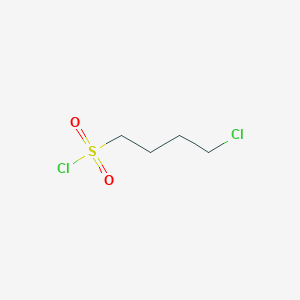
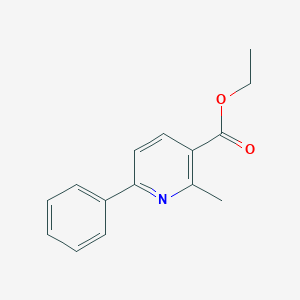
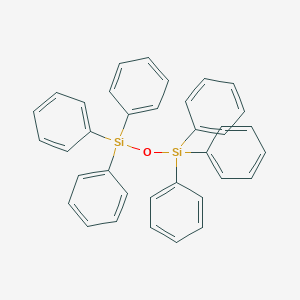
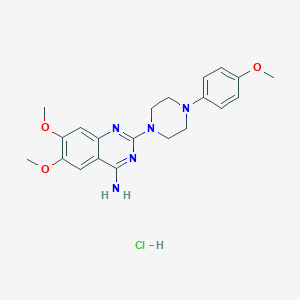
![2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B154898.png)